molecular formula C6H9F3O2S B13473969 Methyl 4-[(trifluoromethyl)sulfanyl]butanoate

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate

Cat. No.: B13473969
M. Wt: 202.20 g/mol
InChI Key: SGYGCPVAZGKKFO-UHFFFAOYSA-N
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Description

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction proceeds through the formation of a carbon-centered radical intermediate, which then reacts with the sulfanyl group to form the desired product.

Industrial Production Methods

Industrial production of Methyl 4-[(trifluoromethyl)sulfanyl]butanoate may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(trifluoromethyl)sulfanyl]butanoate involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These functional groups can modulate the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(trifluoromethyl)sulfonyl]butanoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Methyl 4-[(trifluoromethyl)thio]butanoate: Similar structure but with a thioether group instead of a sulfanyl group.

Uniqueness

Methyl 4-[(trifluoromethyl)sulfanyl]butanoate is unique due to the presence of the trifluoromethyl-sulfanyl moiety, which imparts distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and potential for bioactivity, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C6H9F3O2S

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 4-(trifluoromethylsulfanyl)butanoate

InChI

InChI=1S/C6H9F3O2S/c1-11-5(10)3-2-4-12-6(7,8)9/h2-4H2,1H3

InChI Key

SGYGCPVAZGKKFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCSC(F)(F)F

Origin of Product

United States

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